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Introduction
Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective, peripherally

restricted, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-

Protein Kinase 1 (RIPK1).[1][2][3] Developed by Denali Therapeutics and currently under

clinical investigation by Sanofi, Eclitasertib is being evaluated for the treatment of various

inflammatory and autoimmune diseases.[4] RIPK1 is a critical signaling protein involved in the

regulation of inflammation and programmed cell death (necroptosis), making it a compelling

therapeutic target for a range of pathological conditions.[2] This technical guide provides an in-

depth overview of the discovery, mechanism of action, chemical synthesis, and clinical

development of Eclitasertib.

Discovery and Rationale
Eclitasertib was discovered by scientists at Denali Therapeutics as part of a dedicated effort to

identify novel inhibitors of the RIPK1 kinase.[4] The rationale for targeting RIPK1 stems from its

central role in mediating inflammatory signaling pathways and executing necroptotic cell death.

Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous

inflammatory conditions, including ulcerative colitis, cutaneous lupus erythematosus, and

rheumatoid arthritis. By selectively inhibiting the kinase function of RIPK1, Eclitasertib aims to

mitigate the downstream inflammatory cascade and prevent tissue damage associated with

these diseases.
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Mechanism of Action and Signaling Pathway
Eclitasertib exerts its therapeutic effect by inhibiting the kinase activity of RIPK1.[5] RIPK1 is a

key upstream regulator of the necroptosis pathway, a form of programmed necrosis. In

response to stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling

cascade that leads to the formation of the necrosome, a protein complex that ultimately

executes cell death. Eclitasertib binds to the kinase domain of RIPK1, preventing its

autophosphorylation and subsequent activation, thereby blocking the necroptotic pathway.

// Nodes TNFa [label="TNFα", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR1

[label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; Complex_I [label="Complex

I\n(TRADD, TRAF2, cIAP1/2, RIPK1)", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; NFkB [label="NF-κB Activation\n(Pro-survival & Pro-inflammatory)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_IIa [label="Complex IIa\n(TRADD, FADD,

Caspase-8, RIPK1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis

[label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_IIb

[label="Necrosome (Complex IIb)\n(RIPK1, RIPK3, MLKL)", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Necroptosis [label="Necroptosis\n(Inflammatory Cell Death)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eclitasertib [label="Eclitasertib\n(SAR443122)",

shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1 [color="#5F6368"]; TNFR1 -> Complex_I [color="#5F6368"];

Complex_I -> NFkB [color="#34A853"]; Complex_I -> Complex_IIa [style=dashed,

color="#5F6368"]; Complex_I -> Complex_IIb [style=dashed, color="#5F6368"]; Complex_IIa -

> Apoptosis [color="#EA4335"]; Complex_IIb -> Necroptosis [color="#EA4335"]; Eclitasertib ->

Complex_IIb [label="Inhibits RIPK1 Kinase Activity", arrowhead=tee, color="#4285F4",

fontcolor="#4285F4"]; } Eclitasertib's mechanism of action within the RIPK1 signaling pathway.

Chemical Synthesis
The chemical synthesis of Eclitasertib, systematically named (S)-5-benzyl-N-(5-methyl-4-oxo-

2,3,4,5-tetrahydropyrido[3,2-b][5][6]oxazepin-3-yl)-4H-1,2,4-triazole-3-carboxamide, is detailed

in the patent WO2017136727A1, filed by Denali Therapeutics. While the full, step-by-step

experimental protocol is extensive, the general synthetic strategy involves the coupling of two

key heterocyclic fragments. The synthesis is designed to produce the specific (S)-enantiomer,

which is the biologically active form of the molecule. Researchers are directed to this patent for
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a comprehensive description of the synthetic route, including starting materials, reaction

conditions, and purification methods.

// Nodes Starting_Materials [label="Key Heterocyclic\nStarting Materials", fillcolor="#F1F3F4",

fontcolor="#202124"]; Multi_Step_Synthesis [label="Multi-Step\nSynthesis", shape=cds,

fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Fragment\nCoupling", shape=cds,

fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification and\nChiral

Resolution", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Eclitasertib
[label="Eclitasertib\n(Final Product)", shape=invhouse, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges Starting_Materials -> Multi_Step_Synthesis [color="#5F6368"]; Multi_Step_Synthesis -

> Coupling [color="#5F6368"]; Coupling -> Purification [color="#5F6368"]; Purification ->

Eclitasertib [color="#5F6368"]; } A generalized workflow for the chemical synthesis of

Eclitasertib.

Physicochemical and Pharmacokinetic Properties
Property Value Reference

Molecular Formula C₁₉H₁₈N₆O₃ [7]

Molecular Weight 378.39 g/mol [7]

IUPAC Name

3-(phenylmethyl)-N-

((3S)-2,3,4,5-tetrahydro-5-

methyl-4-oxopyrido(3,2-b)

(1,4)oxazepin-3-yl)-1H-1,2,4-

triazole-5-carboxamide

[7]

IC₅₀ (RIPK1) 0.0375 µM [7]

Preclinical and Clinical Data
Eclitasertib has undergone preclinical evaluation and has advanced into clinical trials. A first-

in-human, two-part Phase 1 study in healthy participants assessed the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of

Eclitasertib.[2][8]
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Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers[8]

Dose
Number of Subjects
(Eclitasertib:Placebo)

Key Findings

10 mg 6:2 Well tolerated

30 mg 6:2 Well tolerated

100 mg 6:2 Well tolerated

200 mg 6:2 Well tolerated

400 mg 6:2 Well tolerated

800 mg 6:2 Well tolerated

Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers (14 days)[1]

Dose
Number of Subjects
(Eclitasertib:Placebo)

Key Findings

50 mg QD 8:2 Well tolerated

100 mg QD 8:2 Well tolerated

200 mg QD 8:2 Well tolerated

600 mg QD 8:2 Well tolerated

Pharmacokinetic Parameters from Phase 1 Study[2]

Parameter Value

Median Tₘₐₓ 3 to 4 hours

Mean Elimination Half-life (t₁/₂) 6 to 9 hours

Bioavailability with High-Fat Meal Not significantly impacted
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In this Phase 1 study, single and multiple oral doses of eclitasertib were well tolerated, with no

severe or serious adverse events related to the study drug reported.[2] At doses of 100 mg and

above, greater than 90% inhibition of RIPK1 phosphorylation was observed in human

peripheral blood mononuclear cells 12 hours after dosing in both the SAD and MAD studies.[2]

Eclitasertib has also been evaluated in a Phase 1b, randomized, double-blind, placebo-

controlled study in patients with severe COVID-19.[3][9] In this study, Eclitasertib was well

tolerated and showed trends toward a more rapid resolution of inflammatory biomarkers.[3][9]

Experimental Protocols
Measurement of RIPK1 Phosphorylation

The pharmacodynamic effects of Eclitasertib were assessed by measuring the reduction in

RIPK1 phosphorylation at serine 166 (pS166-RIPK1) in human peripheral blood mononuclear

cells (PBMCs).[2]

Sample Collection: Whole blood samples were collected from study participants at various

time points.

PBMC Isolation: PBMCs were isolated from whole blood using standard density gradient

centrifugation.

Lysis: Isolated PBMCs were lysed to extract cellular proteins.

Immunoassay: The levels of pS166-RIPK1 in the cell lysates were quantified using a meso

scale discovery (MSD) platform-based immunoassay. This assay utilizes a capture antibody

specific for total RIPK1 and a detection antibody that recognizes the phosphorylated S166

residue.[2]

Data Analysis: The reduction in pS166-RIPK1 levels in Eclitasertib-treated participants was

compared to placebo-treated participants to determine the extent of target engagement.

Conclusion
Eclitasertib (SAR443122) is a promising, peripherally restricted RIPK1 inhibitor with a well-

defined mechanism of action and a favorable safety and pharmacokinetic profile demonstrated

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12313750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12313750/
https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10903152/
https://pubmed.ncbi.nlm.nih.gov/38419035/
https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10903152/
https://pubmed.ncbi.nlm.nih.gov/38419035/
https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12313750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12313750/
https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://www.benchchem.com/product/b8217943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


in early clinical studies. Its ability to potently and selectively inhibit a key driver of inflammation

and necroptosis positions it as a potential therapeutic agent for a variety of inflammatory and

autoimmune disorders. Ongoing and future clinical trials will further elucidate its efficacy and

role in treating these conditions. The detailed chemical synthesis, outlined in patent literature,

provides a clear path for its production and further investigation by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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